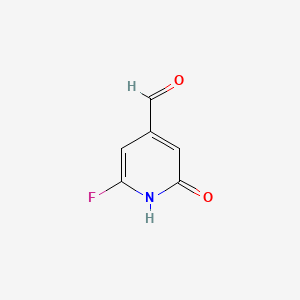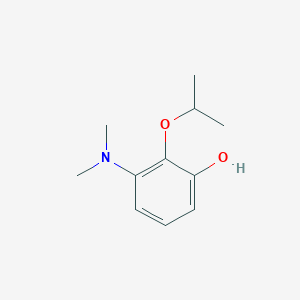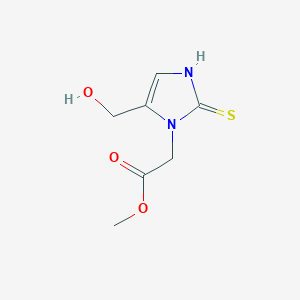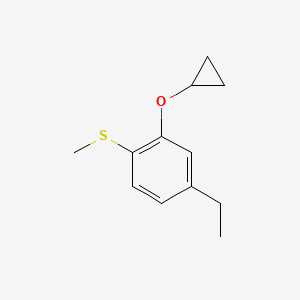
Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate is an organic compound with the molecular formula C14H21NO5 It is a carbamate derivative, characterized by the presence of a carbamate group attached to a benzyl moiety substituted with a methoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate typically involves the reaction of 4-methoxybenzylamine with methyl 2,2-dimethoxyethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent quality and yield of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxybenzyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols can replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamates.
科学研究应用
Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The methoxybenzyl moiety can also influence the compound’s binding affinity and specificity.
相似化合物的比较
- Benzyl (2,2-dimethoxyethyl)(methyl)carbamate
- N-(2,2-Dimethoxyethyl)-N-methylcarbamic acid phenylmethyl ester
Comparison: Methyl 2,2-dimethoxyethyl(4-methoxybenzyl)carbamate is unique due to the presence of the 4-methoxybenzyl group, which can enhance its stability and reactivity compared to similar compounds. The methoxy group can also influence the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C14H21NO5 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
methyl N-(2,2-dimethoxyethyl)-N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H21NO5/c1-17-12-7-5-11(6-8-12)9-15(14(16)20-4)10-13(18-2)19-3/h5-8,13H,9-10H2,1-4H3 |
InChI 键 |
KKHAWNHFSAUTLB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN(CC(OC)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















